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Compound of Interest

Compound Name: Saxagliptin (Standard)

Cat. No.: B000632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Saxagliptin is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4)

inhibitor used for the treatment of type 2 diabetes mellitus. A comprehensive understanding of

its physicochemical properties is fundamental for the formulation development, quality control,

and optimization of its therapeutic efficacy. This guide provides an in-depth overview of the

core physicochemical characteristics of the saxagliptin standard, detailed experimental

protocols for its analysis, and a visualization of its mechanism of action.

Chemical Identity and General Properties
Saxagliptin is a cyanopyrrolidine-based compound that exists as a stable monohydrate. Its

chemical and physical identifiers are summarized below.
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Identifier Value Reference

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-

(3-hydroxy-1-

adamantyl)acetyl]-2-

azabicyclo[3.1.0]hexane-3-

carbonitrile

CAS Number 361442-04-8 (Anhydrous)

945667-22-1 (Monohydrate)

Molecular Formula

C18H25N3O2 (Anhydrous)

C18H25N3O2·H2O

(Monohydrate)

Molecular Weight
315.41 g/mol (Anhydrous)

333.43 g/mol (Monohydrate)

Core Physicochemical Characteristics
The physicochemical properties of saxagliptin are crucial for its absorption, distribution,

metabolism, and excretion (ADME) profile. These properties dictate its behavior in biological

systems and are key considerations during drug formulation.
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Property Value / Description Reference

Appearance

White to light yellow or light

brown, non-hygroscopic,

crystalline powder.

Melting Point

The melting point is a critical

parameter for purity

assessment.

pKa 7.3 - 7.9

Log P (o/w)
Distribution Coefficient (Do/w)

at pH 7.0: 0.607

BCS Classification
Class III (High Solubility, Low

Permeability)

Table of Solubility

Saxagliptin's solubility profile is a key determinant of its high-solubility classification under the

Biopharmaceutics Classification System (BCS). It exhibits pH-dependent solubility, being very

soluble at low pH.
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Solvent Solubility Reference

Water (24 °C) Sparingly Soluble

Water (pH 1.2 - 8.7)
Minimum solubility of 17.6

mg/mL

0.1 N HCl Soluble

Phosphate Buffer (pH 5.8) Soluble

Methanol Soluble / Freely Soluble

Ethanol
Soluble / Freely Soluble (~10

mg/mL)

DMSO Soluble (~20 mg/mL)

Dimethyl Formamide (DMF) Soluble (~20 mg/mL)

Acetonitrile Soluble

Isopropyl Alcohol Soluble

Ethyl Acetate Slightly Soluble

Spectroscopic and Crystallographic Data
Spectroscopic Properties

UV-Vis Spectroscopy: The maximum absorbance (λmax) of saxagliptin has been reported at

several wavelengths depending on the solvent, including 204 nm in an acidic medium (0.1N

HCl), 211 nm, 224 nm in a methanol/water mixture, and 280 nm. This variability highlights

the importance of defining the solvent system during spectrophotometric analysis.

Crystallographic Properties

Polymorphism: Saxagliptin free base typically exists as a stable monohydrate (form H-1).

However, its hydrochloride salt can exist in several different crystalline and hydrated forms,

which have been characterized by X-ray Powder Diffraction (XRPD). These forms include

various hydrates and cocrystals, each with distinct physical properties that can impact

stability and dissolution.
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Mechanism of Action: DPP-4 Inhibition Pathway
Saxagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4)

enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily

glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By

blocking DPP-4, saxagliptin increases the circulating levels of active incretins. This leads to a

glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in

glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.
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Mechanism of Action of Saxagliptin
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Mechanism of action of Saxagliptin as a DPP-4 inhibitor.

Experimental Protocols
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The characterization and quantification of saxagliptin rely on several standard analytical

techniques.

5.1 Purity and Quantification (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely

used method for the determination of saxagliptin in bulk and pharmaceutical dosage forms.

Objective: To separate and quantify saxagliptin with high specificity and precision.

Sample Preparation:

Accurately weigh 10 mg of saxagliptin standard or an equivalent amount of powdered

tablets.

Transfer to a 10 mL volumetric flask.

Add approximately 5 mL of diluent (e.g., mobile phase), sonicate to dissolve, and make up

the volume. This creates a stock solution (e.g., 1000 µg/mL).

Prepare working standards and samples by further dilution to fall within the linear range of

the calibration curve (e.g., 10-50 µg/mL).

Chromatographic Conditions (Example):

Column: Grace C18 (250mm x 4.6mm, 5 µm particle size).

Mobile Phase: Methanol: Water (80:20 v/v).

Flow Rate: 0.8 mL/min.

Injection Volume: 20 µL.

Detector: UV at 212 nm.

Retention Time: Approximately 4.2 minutes under these conditions.
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Validation: The method should be validated according to ICH guidelines for linearity,

accuracy, precision, specificity, LOD, and LOQ.

General RP-HPLC Workflow for Saxagliptin Analysis
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General workflow for RP-HPLC analysis of Saxagliptin.

5.2 Equilibrium Solubility Determination

This protocol determines the solubility of saxagliptin in various media, essential for BCS

classification.

Objective: To determine the concentration of saxagliptin in a saturated solution at a specific

temperature and pH.

Procedure (Shake-Flask Method):

Add an excess amount of saxagliptin powder to a known volume of the test solvent (e.g.,

water, 0.1 N HCl, phosphate buffers) in a sealed flask.

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period

(e.g., 24 hours) to ensure equilibrium is reached.

After equilibration, allow the suspension to settle.

Withdraw a sample of the supernatant, ensuring no undissolved solids are transferred.

Centrifugation or filtration through a suitable membrane filter (e.g., 0.22 µm) is required.

Analyze the concentration of the dissolved saxagliptin in the clear supernatant using a

validated analytical method, such as UV spectrophotometry or HPLC.

The pH of the solution should be verified at the end of the experiment.
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5.3 Melting Point Determination

This protocol is used to determine the melting range of the crystalline powder, a key indicator of

purity.

Objective: To determine the temperature range over which the solid-state saxagliptin

transitions to a liquid.

Procedure (Capillary Method):

Ensure the saxagliptin sample is completely dry and finely powdered.

Pack the powder into a thin-walled capillary tube to a height of 2.5-3.5 mm.

Place the capillary tube into a calibrated melting point apparatus.

Heat the sample rapidly to a temperature approximately 5-10 °C below the expected

melting point.

Reduce the heating rate to approximately 1-2 °C per minute to allow for thermal

equilibrium.

Record the temperature at which the substance first begins to collapse or liquefy (onset)

and the temperature at which it is completely molten (clear point). This range is the melting

point.

Conclusion
The physicochemical properties of saxagliptin, particularly its BCS Class III characteristics of

high solubility and low permeability, are central to its identity and clinical performance. As a

non-hygroscopic, crystalline solid with well-defined solubility and spectroscopic profiles, it can

be reliably characterized using standard analytical techniques such as RP-HPLC, UV

spectroscopy, and XRPD. A thorough understanding of these properties, along with its DPP-4

inhibition pathway, is essential for the development of stable, effective, and high-quality

pharmaceutical formulations.

To cite this document: BenchChem. [Physicochemical Properties of Saxagliptin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b000632#physicochemical-properties-of-saxagliptin-
standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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